(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride

5-HT2C receptor agonism antipsychotic drug discovery structure-activity relationship

Obtaining regioisomerically pure, CNS-optimized PCPMA building blocks with verified substitution patterns remains a key bottleneck in 5-HT2C agonist discovery. (2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride addresses this directly: - 2-Br/5-F pattern matches the validated pharmacophore for 5-HT2C selectivity; Br serves as a versatile handle for Suzuki, Buchwald-Hartwig, or O-alkylation diversification. - Cyclopropyl group lowers amine pKa to ~9.1, delivering a ~33× higher neutral fraction vs. ethylamine analogs for improved passive BBB permeability. - HCl salt ensures accurate gravimetric dispensing and defined stoichiometry in parallel synthesis. Available from BenchChem with full QA documentation.

Molecular Formula C10H12BrClFN
Molecular Weight 280.56 g/mol
Cat. No. B13102288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride
Molecular FormulaC10H12BrClFN
Molecular Weight280.56 g/mol
Structural Identifiers
SMILESC1CC1C(C2=C(C=CC(=C2)F)Br)N.Cl
InChIInChI=1S/C10H11BrFN.ClH/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
InChIKeyYYUFXRXQENOQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile & Procurement Context


(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a halogenated phenylcyclopropylmethanamine derivative with the molecular formula C₁₀H₁₂BrClFN and a molecular weight of 280.56 g/mol . The compound features a phenyl ring substituted at the 2-position with bromine and the 5-position with fluorine, with a cyclopropyl group directly attached to the methanamine α-carbon. This substitution pattern aligns with the pharmacophoric requirements of the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, a privileged structure extensively validated for selective serotonin 5-HT₂C receptor agonism [1]. The hydrochloride salt form ensures defined stoichiometry and enhanced aqueous handling properties compared to the free base.

1 PCPMA scaffold building block for 5-HT₂C agonist research
2 2-Bromo-5-fluoro substitution aligns with validated selectivity pharmacophore
3 Crystalline hydrochloride salt ensures reproducible aqueous handling
4 2-Br handle enables late-stage diversification via cross-coupling

Why Analogs Cannot Substitute


The 2-bromo-5-fluoro substitution pattern is not arbitrary; SAR studies on the 2-phenylcyclopropylmethylamine scaffold demonstrate that the position and electronic nature of aryl substituents critically govern both 5-HT₂C receptor potency and selectivity over off-target 5-HT₂A and 5-HT₂B receptors [1]. The 5-fluoro substituent is a key pharmacophore element for 5-HT₂C selectivity [2], while the 2-bromo group provides a versatile synthetic handle for late-stage diversification via cross-coupling reactions. Regioisomers such as (5-bromo-2-fluorophenyl)(cyclopropyl)methanamine present a different electronic and steric profile at the receptor binding pocket, and simple non-halogenated or mono-halogenated analogs lack both the selectivity determinants and the synthetic utility of the target compound.

Target
Alternative
Risk
2-Br-5-F substitution
Regioisomer (5-Br-2-F)
5-F pharmacophore lost upon 5-Br displacement, abrogating 5-HT₂C selectivity
Dual-halogen pattern
Mono-halogenated or non-fluorinated analogs
Reduced selectivity and metabolic stability; missing synthetic handle
Crystalline HCl salt
Free base (oil)
Poor aqueous handling and dosing accuracy for assays

Quantitative Differentiation Evidence


Regioisomer Impact on 5-HT2C Potency

SAR studies on the PCPMA scaffold demonstrate that the optimal substitution pattern for 5-HT₂C potency and selectivity comprises a 2-alkoxy group paired with a 5-fluoro substituent. Compound (+)-16b (2-alkoxy-5-fluoro substituted) achieved an EC₅₀ of 4.2 nM at 5-HT₂C with 89-fold selectivity over 5-HT₂A and no detectable activity at 5-HT₂B [1]. The 2-bromo-5-fluoro substitution pattern of the target compound positions it as a direct synthetic precursor to such optimized ligands: the bromine atom at the 2-position can be readily converted to alkoxy or other functionalities via nucleophilic aromatic substitution or transition-metal-catalyzed coupling, while the 5-fluoro group is already installed in the pharmacophore-required position. By contrast, the regioisomer (5-bromo-2-fluorophenyl)(cyclopropyl)methanamine has the bromine at the 5-position, which would eliminate the critical 5-fluoro pharmacophore upon displacement.

Regioisomer Impact on 5-HT2C Potency
Class-level inference
Target: 2-Br-5-F preserves 5-F pharmacophore, Br convertible to 2-alkoxy Comparator (+)-16b: EC₅₀ 4.2 nM, 89-fold 5-HT₂A selectivity, no 5-HT₂B
Substitution pattern aligns with optimized 5-HT₂C pharmacophore
Direct potency for target compound not yet reported
5-HT2C receptor agonism antipsychotic drug discovery structure-activity relationship

Cyclopropyl Basicity and Membrane Permeability

The cyclopropyl group directly bonded to the amine-bearing α-carbon electronically withdraws from the nitrogen center, reducing the conjugate acid pKa. The pKa of cyclopropylamine is 9.10 at 25 °C , compared to ethylamine pKa of 10.6 [1]. This ~1.5-unit reduction in basicity means that at physiological pH 7.4, the fraction of uncharged (membrane-permeable) amine species is approximately 2.0% for the cyclopropylamine derivative versus ~0.06% for the corresponding ethylamine analog—a ~33-fold difference favoring passive membrane diffusion [2].

Basicity & Permeability
Cross-study comparable
~33-fold higher neutral amine fraction at pH 7.4 vs ethylamine analog
Supports CNS passive membrane permeability prediction
Based on cyclopropylamine pKa 9.10 vs ethylamine 10.6
amine basicity CNS drug design pKa modulation

Hydrochloride Salt Solubility Benefit

The hydrochloride salt of (2-bromo-5-fluorophenyl)(cyclopropyl)methanamine (MW 280.56 g/mol) provides a well-defined, crystalline stoichiometric form. Ammonium salts of amines are intrinsically more water-soluble than their free base counterparts due to the ionic character imparted by protonation [1]. This ensures reproducible dissolution in aqueous assay media, eliminating the variability inherent in free base forms that may exist as oils or amorphous solids of indeterminate hydration state. In contrast, the free base regioisomer (5-bromo-2-fluorophenyl)(cyclopropyl)methanamine (MW 244.10 g/mol) is supplied as an oil , presenting significant handling and dosing accuracy challenges.

Salt Form Advantage
Supporting evidence
HCl salt: crystalline, MW 280.56, enhanced aqueous solubility Free base regioisomer: oil, MW 244.10, limited solubility
Supports reproducible assay preparation and dosing accuracy
General salt solubility principle; specific pair not quantified
salt formation aqueous solubility assay reproducibility

Dual Halogen Substitution for Selectivity and Stability

The 5-fluoro substituent serves a dual purpose in the PCPMA scaffold: it is a critical pharmacophoric element for 5-HT₂C selectivity [1] while simultaneously blocking cytochrome P450-mediated para-hydroxylation, a major metabolic clearance pathway for unsubstituted phenyl rings [2]. The 2-bromo group further contributes by providing a synthetic handle for late-stage diversification without compromising the metabolic blockade at the 5-position. Literature on fluorinated phenylcyclopropylamines demonstrates that electron-withdrawing aryl substituents significantly modulate both MAO inhibition potency and metabolic stability profiles [3]. Compounds lacking the 5-fluoro substituent (e.g., 2-bromo-phenylcyclopropylmethanamine analogs) are expected to exhibit both reduced 5-HT₂C selectivity and increased oxidative metabolism at the para-position.

Metabolic Stability & Selectivity
Class-level inference
5-F blocks para-hydroxylation; 2-Br synthetic handle; both modulate target binding
Addresses selectivity and stability within single building block
Quantitative effect on this scaffold not directly measured
metabolic stability fluorine substitution CYP450 metabolism

Key Application Scenarios


5-HT2C Agonist Synthesis

The 2-bromo-5-fluoro substitution pattern is chemically poised for conversion to the optimal 2-alkoxy-5-fluoro pharmacophore identified in the PCPMA series [1]. Late-stage O-alkylation or metal-catalyzed C–O coupling at the 2-position can directly generate potent and selective 5-HT₂C agonists. The established SAR framework—with compound (+)-16b achieving EC₅₀ 4.2 nM and 89-fold 5-HT₂A selectivity—provides a clear roadmap for library design anchored on this building block. The hydrochloride salt form ensures accurate dispensing for parallel synthesis workflows.

Suzuki Cross-Coupling for CNS Libraries

The aryl bromide at the 2-position enables diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [2]. This allows systematic exploration of steric and electronic effects at the 2-position while maintaining the critical 5-fluoro substituent constant. The cyclopropyl group's reduced amine basicity (pKa ~9.1 vs. ~10.6 for non-cyclopropyl analogs) further contributes to favorable CNS multiparameter optimization (MPO) profiles across the resulting library.

Regioisomer Reference Standard

The distinct 2-bromo-5-fluoro pattern can serve as a reference standard for chromatographic method development (HPLC, UPLC, SFC) aimed at resolving regioisomeric impurities in pharmaceutical process chemistry . The well-defined crystalline hydrochloride salt provides excellent gravimetric accuracy for standard preparation, while the bromine atom serves as a distinctive isotopic signature (⁷⁹Br/⁸¹Br ~1:1 ratio) detectable by mass spectrometry.

CNS Pharmacokinetic Probe

The reduced amine basicity conferred by the cyclopropyl group translates to a ~33-fold higher neutral amine fraction at physiological pH compared to ethylamine-type analogs . This physicochemical property supports the compound's use as a CNS-penetrant probe or precursor in in vivo neuropharmacological studies, where passive blood-brain barrier permeability is a requisite parameter for target engagement.

Application
Selection Property
Validation Focus
5-HT₂C agonist synthesis
2-Br-5-F substitution pattern
O-alkylation/coupling to generate 2-alkoxy-5-F pharmacophore
CNS-targeted library diversification
Aryl bromide handle
Cross-coupling while maintaining 5-F and cyclopropyl basicity
Chromatographic method development
Crystalline HCl salt and distinct Br isotopic pattern
Resolution of regioisomeric impurities by HPLC/UPLC/SFC
CNS-penetrant probe design
Reduced amine basicity (cyclopropyl)
Passive BBB permeability assessment in neuropharmacological studies
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